molecular formula C16H16FN3S2 B10961900 4-ethyl-3-[(2-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

4-ethyl-3-[(2-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B10961900
M. Wt: 333.5 g/mol
InChI Key: OCKKTNKERXFSDA-UHFFFAOYSA-N
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Description

4-ethyl-3-[(2-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-[(2-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated triazole intermediate.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a thiol group on the triazole ring.

    Addition of the Ethyl Group: The ethyl group can be introduced via alkylation, using an ethyl halide and a base to deprotonate the triazole nitrogen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the thiophene ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or thiophene rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-ethyl-3-[(2-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring, which is known for its bioactivity, makes this compound a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Triazole derivatives are known for their antifungal and antibacterial properties, and this compound could be investigated for similar applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-[(2-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazole ring can act as a bioisostere for amides or other functional groups, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-3-[(2-fluorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazole
  • 4-ethyl-3-[(2-fluorobenzyl)sulfanyl]-5-(phenyl)-4H-1,2,4-triazole

Comparison

Compared to similar compounds, 4-ethyl-3-[(2-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties

Properties

Molecular Formula

C16H16FN3S2

Molecular Weight

333.5 g/mol

IUPAC Name

4-ethyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C16H16FN3S2/c1-2-20-15(10-13-7-5-9-21-13)18-19-16(20)22-11-12-6-3-4-8-14(12)17/h3-9H,2,10-11H2,1H3

InChI Key

OCKKTNKERXFSDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2F)CC3=CC=CS3

Origin of Product

United States

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